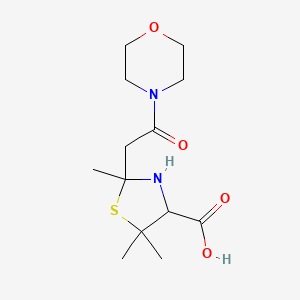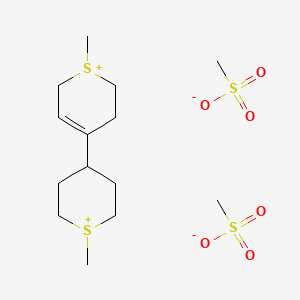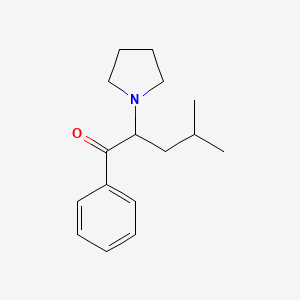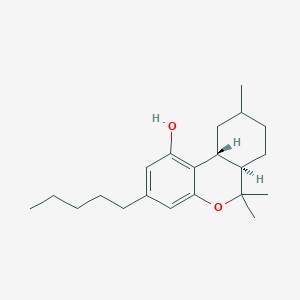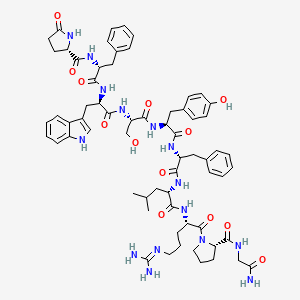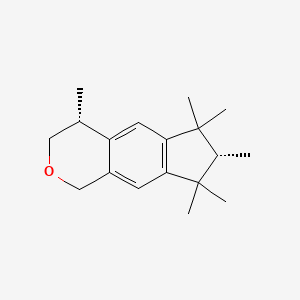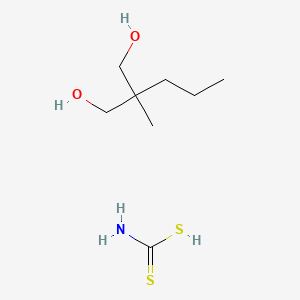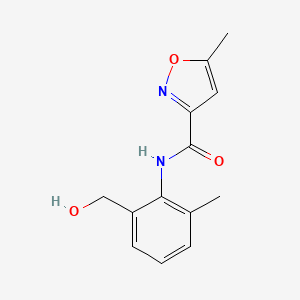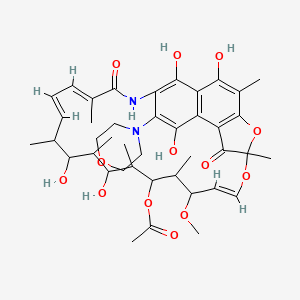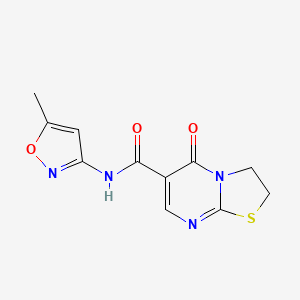
2,3-Dihydro-N-(5-methyl-3-isoxazolyl)-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-N-(5-methyl-3-isoxazolyl)-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N-(5-methyl-3-isoxazolyl)-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include isoxazole derivatives and thiazole precursors. Common synthetic routes may involve:
Cyclization Reactions: Formation of the thiazolopyrimidine core through cyclization of appropriate intermediates.
Amidation Reactions: Introduction of the carboxamide group via amidation reactions using suitable amines and carboxylic acid derivatives.
Methylation: Incorporation of the methyl group on the isoxazole ring through methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This often includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2,3-Dihydro-N-(5-methyl-3-isoxazolyl)-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3-Dihydro-N-(5-methyl-3-isoxazolyl)-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction: Interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
Thiazolopyrimidines: Other compounds in the thiazolopyrimidine class.
Isoxazole Derivatives: Compounds with similar isoxazole structures.
Carboxamide Compounds: Compounds with carboxamide functional groups.
Uniqueness
2,3-Dihydro-N-(5-methyl-3-isoxazolyl)-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
特性
CAS番号 |
93501-48-5 |
|---|---|
分子式 |
C11H10N4O3S |
分子量 |
278.29 g/mol |
IUPAC名 |
N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C11H10N4O3S/c1-6-4-8(14-18-6)13-9(16)7-5-12-11-15(10(7)17)2-3-19-11/h4-5H,2-3H2,1H3,(H,13,14,16) |
InChIキー |
UXMYPWGHEWHLLC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)NC(=O)C2=CN=C3N(C2=O)CCS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


